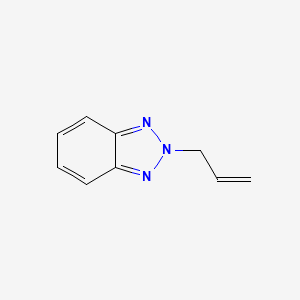

![molecular formula C12H11ClF3N3O2S B2409940 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide CAS No. 338397-92-5](/img/structure/B2409940.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs including antibiotics and diuretics .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and a sulfonamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could potentially form hydrogen bonds, influencing its solubility and reactivity .Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Divergent Chemical Synthesis : This compound has been utilized in chemical synthesis processes. For instance, N-[3-(Trifluoromethyl)homoallyl]sulfonamides, prepared via ring opening, underwent intramolecular addition leading to pyrrolidines. These sequences provided prolines with trifluoromethyl and other groups at specific positions, including optically active prolines (Nadano et al., 2006).

Sulfonamides as Catalysts : Sulfonamides like the one have been reported as novel terminators of cationic cyclizations. They have been used for the efficient formation of polycyclic systems, showcasing their potential as catalysts in organic synthesis (Haskins & Knight, 2002).

Synthesis of Lukianol A : This compound has played a role in the synthesis of complex organic molecules. For example, it was used in a regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles, a strategy that contributed to the formal total synthesis of the marine natural product lukianol A (Liu et al., 2000).

Agricultural Applications

- Herbicidal Activity : Sulfonamide derivatives, including similar compounds, have shown significant herbicidal activity. They have been prepared by condensation processes and found effective against a broad spectrum of vegetation at low application rates (Moran, 2003).

Material Science

- Polymer Synthesis : In the field of materials science, sulfonamide derivatives have been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers displayed unique properties like high thermal stability and low dielectric constants, making them suitable for various applications (Liu et al., 2013).

Cancer Research

- Potential Anticancer Agents : Research has been conducted on derivatives of this compound as potential anticancer agents. Specifically, substituted benzamide/benzene sulfonamides were synthesized and evaluated for their cytotoxic effects on various breast cancer cell lines, showing promising results (Redda et al., 2011).

Corrosion Inhibition

- Corrosion Inhibition : Compounds similar to the one have been investigated as inhibitors for mild steel corrosion in acidic media. Studies have shown that these compounds can effectively inhibit corrosion, indicating their potential use in industrial applications (Sappani & Karthikeyan, 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the calcitonin gene-related peptide (CGRP) receptor . This receptor is found on the peripheral sensory trigeminal nerves that innervate the meningeal blood vessels and dura, which are pain-sensitive .

Mode of Action

It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes . It is also known to be an extremely potent uncoupler of oxidative phosphorylation in mitochondria and has high reactivity with thiols .

Biochemical Pathways

The compound’s interaction with its targets leads to the uncoupling of oxidative phosphorylation in mitochondria This disrupts the normal energy production processes within the cell, leading to cell death

Result of Action

The compound’s action on its target receptors and its interference with normal cellular processes lead to cell death . This can result in the control of diseases caused by oomycetes, such as late blight of potato .

Future Directions

properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylpyrrole-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3N3O2S/c1-18(2)22(20,21)10-4-3-5-19(10)11-9(13)6-8(7-17-11)12(14,15)16/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWKKUSVULRIBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

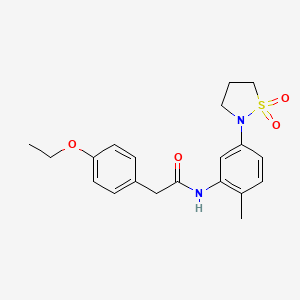

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)

![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)

![3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2409875.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)

![1-[2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxamide](/img/structure/B2409878.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)

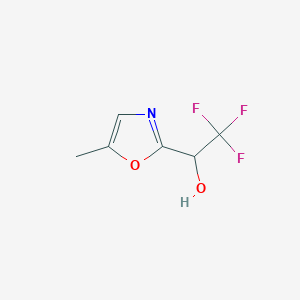

![5-[5-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409880.png)